N-Benzyl-1-methyl-1H-pyrazol-5-amine N-Benzyl-1-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13902045
InChI: InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

N-Benzyl-1-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC13902045

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name N-benzyl-2-methylpyrazol-3-amine
Standard InChI InChI=1S/C11H13N3/c1-14-11(7-8-13-14)12-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3
Standard InChI Key JXHDMROQXUERCW-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)NCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-Benzyl-1-methyl-1H-pyrazol-5-amine is C11H13N3\text{C}_{11}\text{H}_{13}\text{N}_3, with a molar mass of 187.24 g/mol. The InChI code (InChI=1/C11H13N3/c1-9-7-11(12)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3) delineates its connectivity: the pyrazole ring (positions 1–5) bears a benzyl group at N1, a methyl group at C3, and an amino group at C5 .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point130–131°C (for isomer)
SolubilityModerate in polar organic solvents
Purity (commercial)95% (as HCl salt)
Hazard StatementsH302, H315, H319, H335

The compound exists as a solid at room temperature, with moderate solubility in solvents like ethanol or dimethyl sulfoxide. Its amino group confers basicity (pKa ~8–10), enabling participation in acid-base reactions and nucleophilic substitutions . The benzyl moiety enhances lipophilicity, which may influence pharmacokinetic properties in drug design .

Synthetic Methodologies

The synthesis of 5-aminopyrazoles, including N-Benzyl-1-methyl-1H-pyrazol-5-amine, typically involves cyclocondensation reactions. A prevalent route utilizes β-ketonitriles or alkylidenemalononitriles with hydrazines . For example:

  • Hydrazine Cyclization:
    R-C≡N+NH2NH2Pyrazole intermediate\text{R-C≡N} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole intermediate}
    Subsequent functionalization introduces the benzyl and methyl groups via alkylation or nucleophilic substitution .

  • Post-Modification Strategies:

    • Benzylation: A pre-formed 1-methylpyrazol-5-amine undergoes benzylation using benzyl bromide in the presence of a base .

    • Methylation: Methyl groups are introduced via methyl iodide or dimethyl sulfate under alkaline conditions .

Table 2: Representative Synthetic Yields

Starting MaterialYield (%)ConditionsReference
β-Ketonitrile derivatives60–75Hydrazine, reflux
Alkylidenemalononitrile55–70Solvent-free, 80°C

Challenges include regioselectivity in pyrazole ring formation and purification of the final product. High-performance liquid chromatography (HPLC) and recrystallization are commonly employed for isolation .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Storage recommendations include keeping the compound in a cool, dry place at room temperature, away from oxidizing agents . The hydrochloride salt (CAS 1134-82-3) is commercially available with enhanced stability .

Comparative Analysis with Structural Isomers

The positional isomer 3-benzyl-1-methyl-1H-pyrazol-5-amine (CAS 92406-43-4) differs in benzyl group placement, altering electronic and steric properties:

Table 4: Isomer Comparison

PropertyN-Benzyl Isomer (CAS 1134-82-3)3-Benzyl Isomer (CAS 92406-43-4)
Melting PointNot reported130–131°C
Synthetic AccessibilityModerateHigh (solvent-free routes)
BioactivityKinase inhibitionAntimicrobial (predicted)

The carboxamide derivative 5-amino-N-benzyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 1856095-22-1) demonstrates enhanced solubility, underscoring the impact of functional group modifications on drug-likeness .

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